DL-Allylglycine is derived from glycine, with the addition of an allyl group. It is classified under the category of non-proteinogenic amino acids, which are not incorporated into proteins but may have significant biological functions. The compound is often studied for its effects on neurotransmitter systems, particularly in relation to glutamate decarboxylase activity, which is crucial for gamma-aminobutyric acid synthesis, an important inhibitory neurotransmitter in the central nervous system .
The synthesis of DL-Allylglycine can be achieved through various methods, with a focus on efficiency and cost-effectiveness. One notable method involves the reaction of allylamine with chloracetic acid:
These methods highlight the challenges associated with yield and cost, making the single-step process more favorable for commercial production.
DL-Allylglycine's structure consists of a central carbon atom bonded to an amino group (), a carboxylic acid group (), a hydrogen atom, and an allyl side chain (). The structural representation can be denoted as follows:
This configuration allows DL-Allylglycine to participate in various biochemical interactions, particularly as a substrate for enzymatic reactions involving amino acid metabolism .
DL-Allylglycine participates in several chemical reactions:
The mechanism of action for DL-Allylglycine primarily involves its interaction with enzymes related to neurotransmitter synthesis:
DL-Allylglycine has several scientific applications:
DL-Allylglycine (CAS 7685-44-1) has the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol. Its systematic IUPAC name is 2-aminopent-4-enoic acid, reflecting the allyl (-CH₂-CH=CH₂) substituent at the α-carbon. The structure comprises a glycine backbone with an allyl group extending from the α-carbon, creating a planar vinyl moiety capable of electrophilic reactions. Key identifiers include:
Physicochemical properties include a white crystalline powder appearance, melting point of 258–260°C (literature value), and water solubility (5.56 mg/mL at 25°C). Spectroscopic characterization confirms zwitterionic behavior via distinctive infrared absorptions at 1580 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch) [2] [3] [8].
Table 1: Physicochemical Properties of DL-Allylglycine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₅H₉NO₂ | PubChem CID 6992334 |
Molecular Weight | 115.13 g/mol | Sigma-Aldrich A8378 |
Melting Point | 258–260°C | Lit. value [2] |
Water Solubility (25°C) | 5.56 mg/mL (48.29 mM) | MedChemExpress [8] |
SMILES | NC(CC=C)C(O)=O | SciFinder [3] |
Allylglycine emerged in neuroscientific research during the 1970s through studies investigating GABAergic neurotransmission. Initial work by Horton and Meldrum (1973) demonstrated its convulsant effects in rodents and baboons, linking seizure induction to irreversible inhibition of glutamate decarboxylase (GAD)—the enzyme responsible for GABA synthesis [7]. This established allylglycine as a pharmacological tool for modeling epilepsy, distinct from structurally unrelated convulsants (e.g., strychnine or picrotoxin).
A pivotal 1981 study revealed unexpected metabolic pathways in Pseudomonas putida mt-2, where plasmid-encoded enzymes catabolized D-allylglycine (but not the L-enantiomer) into 2-keto-4-pentenoic acid, ultimately yielding pyruvate and acetaldehyde. This microbial specificity highlighted enantioselective biochemical processing and expanded interest in its environmental degradation [5]. Contemporary applications now extend beyond neuroscience:
The biological divergence between D- and L-allylglycine enantiomers stems from stereospecific enzyme interactions. L-Allylglycine is metabolized to 2-keto-4-pentenoate, an active metabolite that irreversibly inhibits glutamate decarboxylase (Ki ≈ 50 μM). This depletes GABA, causing neuronal hyperexcitability and seizures. In contrast, D-allylglycine exhibits negligible GAD inhibition but undergoes enantioselective degradation via D-specific dehydrogenases in bacteria [2] [5] [7].
Table 2: Comparative Properties of Allylglycine Enantiomers
Property | L-Allylglycine | D-Allylglycine |
---|---|---|
GAD Inhibition | Potent (Ki ~50 μM) | Weak/absent [2] |
Convulsant Activity | High (seizures in vivo) | Low [7] |
Microbial Metabolism | Not utilized by P. putida | Catabolized to pyruvate [5] |
Applications | Epilepsy models | Control in GABA studies [2] |
Synthetic methodologies leverage chiral auxiliaries for enantiopure production. Ni(II) complexes of Schiff bases derived from (S)-2-N-(N’-benzyl-prolyl)aminobenzophenone enable asymmetric alkylation, achieving >98% enantiomeric purity. These routes facilitate access to both forms for structure-activity studies [9].
Recent zebrafish models (7 days post-fertilization) demonstrate enantiomer-specific responses: L-allylglycine (200–300 mM) induces seizure-like locomotion and epileptiform discharges suppressed by diazepam or valproate, but not levetiracetam. This mirrors clinical drug responsiveness in GABA-deficient epilepsy, validating its utility for antiepileptic drug screening [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7